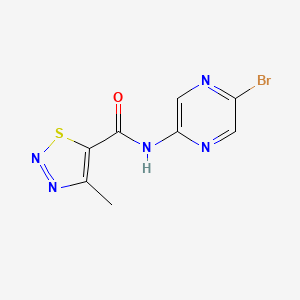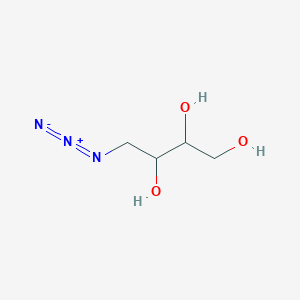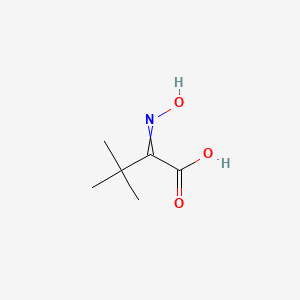![molecular formula C14H21ClN2O2 B8624136 tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate](/img/structure/B8624136.png)
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing them from reacting until the protecting group is removed under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be introduced under aqueous conditions or in organic solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the Boc group efficiently and sustainably . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present in the molecule.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid, hydrochloric acid, and aluminum chloride can be used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Boc group yields the free amine, which can then participate in further reactions.
Applications De Recherche Scientifique
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the preparation of peptides and other biologically active compounds.
Medicine: Utilized in drug development and the synthesis of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate involves the protection of amine groups during chemical reactions. The Boc group prevents the amine from reacting until it is selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without interference from the amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-ethanolamine: Another compound with a Boc-protected amine, used in similar applications.
N-Boc-2-aminoacetaldehyde: Used in the synthesis of various organic compounds.
N-Boc-ethylenediamine: Employed in peptide synthesis and other organic reactions.
Uniqueness
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate is unique due to the presence of both a Boc-protected amine and a chlorobenzyl group. This combination allows for versatile applications in organic synthesis, particularly in the preparation of complex molecules with multiple functional groups.
Propriétés
Formule moléculaire |
C14H21ClN2O2 |
|---|---|
Poids moléculaire |
284.78 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-(aminomethyl)-4-chlorophenyl]ethyl]carbamate |
InChI |
InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9,16H2,1-3H3,(H,17,18) |
Clé InChI |
XRFMOMITNUAWOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Cl)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Amino-2-benzyl-5-[(butylamino)methyl]benzene-1-sulfonamide](/img/structure/B8624113.png)



